Fluoxetine vs. Paroxetine: CYP2D6 Inhibition Mechanism Divergence with 8-Fold IC₅₀ Shift Differential
In human liver microsome assays evaluating dextromethorphan demethylation, paroxetine exhibited mechanism-based CYP2D6 inactivation evidenced by an 8-fold reduction in IC₅₀ following preincubation (from 2.54 μM to 0.34 μM). Fluoxetine, by contrast, showed no preincubation-dependent increase in inhibitory potency, indicating purely reversible CYP2D6 inhibition without metabolite intermediate complex formation [1]. This mechanistic divergence—mechanism-based inactivation for paroxetine versus reversible inhibition for fluoxetine—carries distinct clinical implications for drug interaction duration and washout management.
| Evidence Dimension | CYP2D6 IC₅₀ shift with preincubation (mechanism-based inhibition index) |
|---|---|
| Target Compound Data | No significant IC₅₀ reduction with preincubation; no evidence of mechanism-based inactivation |
| Comparator Or Baseline | Paroxetine: 8-fold IC₅₀ reduction (2.54 μM → 0.34 μM) with preincubation |
| Quantified Difference | Fluoxetine = 0-fold shift; Paroxetine = 8-fold shift |
| Conditions | Human liver microsomes; dextromethorphan O-demethylation assay; two-step preincubation protocol |
Why This Matters
Paroxetine's mechanism-based CYP2D6 inactivation produces irreversible enzyme inhibition persisting beyond drug clearance, whereas fluoxetine's reversible inhibition resolves with washout, enabling more predictable drug interaction management when switching antidepressants.
- [1] Bertelsen KM, Venkatakrishnan K, von Moltke LL, Obach RS, Greenblatt DJ. Apparent Mechanism-based Inhibition of Human CYP2D6 in Vitro by Paroxetine: Comparison with Fluoxetine and Quinidine. Drug Metab Dispos. 2003;31(3):289-293. View Source
